molecular formula C12H20O6 B587032 bis-O-(1-methylethylidene)-beta-D-Fructofuranose CAS No. 158702-89-7

bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Cat. No.: B587032
CAS No.: 158702-89-7
M. Wt: 260.286
InChI Key: GQXSDDHYUVYJCQ-PDBLZVRPSA-N
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Description

bis-O-(1-methylethylidene)-beta-D-Fructofuranose: is a chemical compound known for its significant applications in various fields, including medicine and chemistry. It is a derivative of fructose, a simple sugar, and is often used in the synthesis of more complex molecules. This compound is particularly notable for its role in the development of anticonvulsant drugs, such as topiramate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-O-(1-methylethylidene)-beta-D-Fructofuranose typically involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as perchloric acid. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .

Comparison with Similar Compounds

Uniqueness: bis-O-(1-methylethylidene)-beta-D-Fructofuranose is unique due to its specific structural features that allow it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of complex molecules with significant biological activities .

Biological Activity

bis-O-(1-methylethylidene)-beta-D-fructofuranose, also known as 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose, is a derivative of fructose with significant biological activities. This compound has gained attention due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.28 g/mol
  • CAS Number : 20880-92-6
  • Structure : The compound features a unique isopropylidene group that influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects :
    • Studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly breast (MCF-7) and colon (MDST8) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for reducing tumor growth .
  • Antidiabetic Properties :
    • It has been reported to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to reduced glucose absorption in the intestines, thereby lowering blood glucose levels, which is beneficial for managing diabetes mellitus type II .
  • Antioxidant Activity :
    • The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its anticancer effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting alpha-glucosidase, the compound alters glucose metabolism and absorption.
  • Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to arrest at specific phases and promoting apoptosis in cancer cells.
  • Oxidative Stress Modulation : Its antioxidant properties help mitigate damage caused by reactive oxygen species (ROS), thus preserving cellular integrity.

Case Studies and Research Findings

StudyFindings
Carreiro EP et al. (2016)Demonstrated antiproliferative effects on MCF-7 and MDST8 cell lines with IC50 values indicating effective inhibition at low concentrations .
Research on Antidiabetic EffectsFound that this compound significantly reduced postprandial blood glucose levels in diabetic mice models .
Antioxidant Activity AssessmentShowed that the compound effectively scavenged DPPH radicals in vitro, indicating strong antioxidant potential .

Applications in Pharmacology

The unique properties of this compound position it as a promising candidate for drug development:

  • Cancer Therapy : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.
  • Diabetes Management : As an alpha-glucosidase inhibitor, it could be developed into a therapeutic for diabetes.
  • Nutraceuticals : Given its antioxidant properties, it may be utilized in dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Properties

IUPAC Name

[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSDDHYUVYJCQ-PDBLZVRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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